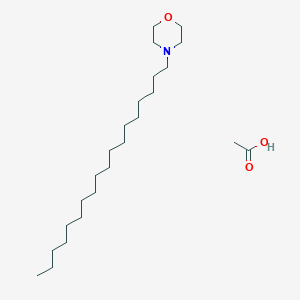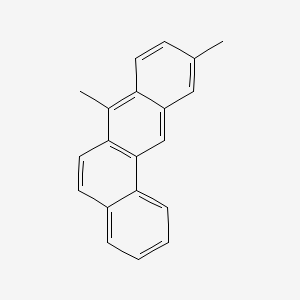
7,10-Dimethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is structurally characterized by the presence of two methyl groups attached to the benz(a)anthracene framework, making it a significant subject of study in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method includes the Friedel-Crafts alkylation reaction, where benz(a)anthracene is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Friedel-Crafts alkylation reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7,10-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are frequently used.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene compounds .
Aplicaciones Científicas De Investigación
7,10-Dimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Cancer Research: It serves as a tumor initiator in animal models to study the mechanisms of carcinogenesis and test potential anti-cancer agents.
Immunotoxicity Studies: The compound is used to investigate the effects of carcinogens on the immune system.
Pharmacological Research: It helps in understanding the metabolic pathways and the role of various enzymes in the detoxification of carcinogens.
Mecanismo De Acción
The mechanism of action of 7,10-Dimethylbenz(a)anthracene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and cancer initiation. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and suppressing immune responses . The involvement of microsomal epoxide hydrolase in its metabolic activation is also significant .
Comparación Con Compuestos Similares
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
Comparison: While all these compounds share a similar polycyclic aromatic hydrocarbon structure with methyl substitutions, 7,10-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. For instance, 7,12-Dimethylbenz(a)anthracene is also a potent carcinogen but has different metabolic pathways and target organs .
Propiedades
Número CAS |
59686-70-3 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
7,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-9-17-14(2)18-10-8-15-5-3-4-6-19(15)20(18)12-16(17)11-13/h3-12H,1-2H3 |
Clave InChI |
MYJDLKGDPIJUDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




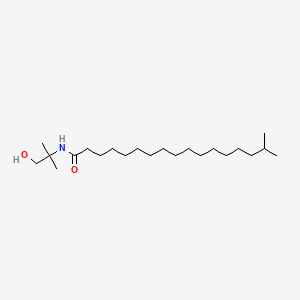

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
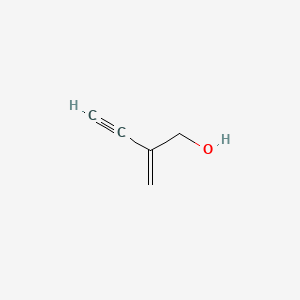
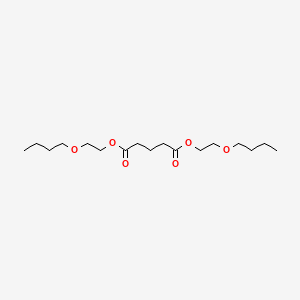



![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
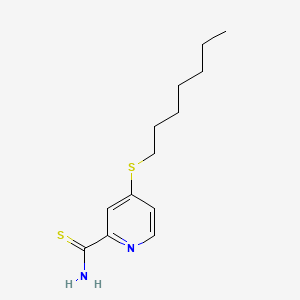
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
